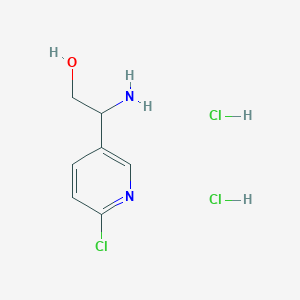

(2R)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol dihydrochloride

Description

Properties

Molecular Formula |

C7H11Cl3N2O |

|---|---|

Molecular Weight |

245.5 g/mol |

IUPAC Name |

2-amino-2-(6-chloropyridin-3-yl)ethanol;dihydrochloride |

InChI |

InChI=1S/C7H9ClN2O.2ClH/c8-7-2-1-5(3-10-7)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H |

InChI Key |

AVUNDUCVDXJOFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(CO)N)Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of (2R)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol dihydrochloride typically involves the stereoselective synthesis of the amino alcohol core followed by salt formation with hydrochloric acid. The chiral center at the 2-position of the ethan-1-ol moiety is critical, requiring enantioselective methods or resolution techniques.

Synthetic Routes and Key Steps

While detailed synthetic protocols specifically for this compound are limited in publicly available literature, general strategies can be inferred from related compounds and patent disclosures involving chloropyridinyl amino alcohol derivatives:

Starting Materials : 6-chloropyridin-3-yl derivatives or substituted pyridines serve as the aromatic heterocyclic core.

Amino Alcohol Formation : Introduction of the amino and hydroxyl groups at the 2-position of the ethan-1-ol side chain is achieved via stereoselective reduction or nucleophilic substitution reactions on appropriate precursors such as epoxides or halohydrins.

Chirality Control : Use of chiral catalysts, chiral auxiliaries, or resolution of racemic mixtures ensures the (2R)-configuration.

Salt Formation : The free amino alcohol is converted to its dihydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to enhance crystallinity and stability.

Industrial and Research Scale Synthesis

A patent (WO2019158550A1) related to the synthesis of structurally similar chloropyridinyl amino compounds emphasizes the importance of reagent forms and solvent choice in optimizing yield and purity. Although this patent focuses on a related tert-butyl carbamate derivative, insights are valuable:

Using neutral forms of reagents rather than their salts can improve reaction efficiency and reduce mixture viscosity, facilitating better stirring and higher yields.

Organic solvents such as acetonitrile, tetrahydrofuran, and alcohols are preferred for their solvation properties.

The molar ratios of reagents are critical, with typical ratios ranging from 1:0.95 to 1:1.35 to optimize reaction performance.

Reaction temperatures and times are adjusted to balance conversion and purity.

The final salt formation with hydrochloric acid is controlled to obtain the dihydrochloride salt with high purity and crystallinity.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Reagent Forms | Neutral (free base) preferred | Enhances reaction homogeneity |

| Solvents | Acetonitrile, tetrahydrofuran, alcohols (methanol, ethanol) | Selected for solubility and reaction kinetics |

| Molar Ratio (A:B) | 1:0.95 to 1:1.35 | Ensures optimal stoichiometry |

| Temperature | Ambient to 60 °C | Controlled to avoid side reactions |

| Reaction Time | Variable, typically several hours | Monitored for completion |

| Salt Formation | Treatment with HCl in suitable solvent | Forms stable dihydrochloride salt |

| Yield | Up to 93% (based on related patent data) | High purity and yield achievable |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aminoethanol group can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

Oxidation: Products include ketones and aldehydes.

Reduction: Products include various reduced amines and alcohols.

Substitution: Products include substituted pyridine derivatives with different functional groups.

Scientific Research Applications

The compound has been investigated for its role as a potential inhibitor in various biological pathways. Notable applications include:

-

Inhibition of MSK1 Activity :

- Research indicates that derivatives of this compound can inhibit mitogen and stress-activated protein kinase 1 (MSK1), which is involved in inflammatory responses and cell signaling pathways. The IC50 values for some derivatives were reported around 18 µM, showcasing its potential as an anti-inflammatory agent .

- Potential in Asthma Models :

Synthesis and Derivative Studies

The synthesis of (2R)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol dihydrochloride typically involves multi-step organic reactions, including guanylation and Suzuki-Miyaura cross-coupling techniques. These methods allow for the introduction of various substituents on the pyridine ring, enhancing biological activity and selectivity against target enzymes .

Case Studies

Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:

| Study | Findings |

|---|---|

| Design and Synthesis of Arylpyridin Derivatives | Identified key structural features that enhance MSK1 inhibition, leading to potential therapeutic applications in inflammatory diseases. |

| Crystal Structure Analysis | Provided insights into the molecular geometry that may influence binding affinity to biological targets. |

| Molecular Docking Studies | Supported the hypothesis that specific substituents on the pyridine ring can significantly affect biological activity, guiding future drug design efforts. |

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethanol group can form hydrogen bonds with target proteins, while the pyridine ring can engage in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2R)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol dihydrochloride can be contextualized against related compounds, such as:

(1R)-2-Amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride

rel-(2R)-2-Amino-2-(3-bromo-5-methylphenyl)ethan-1-ol hydrochloride

Key differentiating factors include aromatic ring type , substituent groups , salt form , and stereochemistry , as summarized below:

Structural and Functional Differences

Implications of Structural Variations

Aromatic Ring Effects: The pyridine ring in the target compound introduces a nitrogen atom, enabling hydrogen bonding and dipole interactions absent in benzene-based analogs. Benzene derivatives (e.g., 3-bromo-5-chlorophenyl) rely on halogen substituents for electronic effects, which may alter reactivity in cross-coupling reactions .

Substituent Influence: Chlorine (electron-withdrawing) on pyridine vs. bromine (bulkier, polarizable) on benzene affects electronic distribution and steric interactions. Bromine’s larger atomic radius may hinder binding in sterically sensitive biological targets .

Salt Form: The dihydrochloride salt in the target compound increases chloride content, improving ionic solubility compared to monohydrochloride salts. This is critical for bioavailability in drug formulations .

Stereochemistry :

- The 2R configuration vs. 1R or racemic forms influences chiral recognition in asymmetric synthesis or enzyme interactions, impacting pharmacological activity .

Data Tables

Table 1: Comparative Physicochemical Properties

Research Considerations

- Solubility and Stability : The dihydrochloride form likely exhibits superior aqueous solubility, but comparative experimental data are lacking.

- Biological Activity : Pyridine-based compounds may target nicotinic receptors or enzymes differently than benzene analogs, warranting pharmacological profiling.

- Synthetic Utility : The 6-chloropyridin-3-yl group could serve as a handle for further functionalization via Suzuki-Miyaura couplings, whereas brominated benzene derivatives may prioritize Buchwald-Hartwig aminations .

Biological Activity

(2R)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol dihydrochloride, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : (2R)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol dihydrochloride

- Molecular Formula : C8H10Cl2N2O

- CAS Number : 1334781-06-4

- Molecular Weight : 205.08 g/mol

The biological activity of (2R)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol dihydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways:

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes related to metabolic pathways, potentially affecting processes such as squalene synthesis and cholesterol metabolism .

- Receptor Modulation : The compound may influence neurotransmitter receptors, which could have implications for neurological disorders. Its structure suggests it might interact with serotonin or dopamine receptors, although specific binding studies are needed to confirm this hypothesis.

Antitumor Activity

Recent investigations have highlighted the antitumor potential of (2R)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol dihydrochloride. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models, administration led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several pyridinyl derivatives, including (2R)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol dihydrochloride. The results indicated that this compound significantly inhibited tumor growth in xenograft models, providing a basis for further development as an anticancer agent .

Study 2: Neuroprotective Properties

In another study focusing on neurodegenerative diseases, the compound was tested for neuroprotective effects against oxidative stress-induced neuronal cell death. Results showed that it could enhance cell viability and reduce oxidative damage markers, suggesting potential applications in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol dihydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, reductive amination of 6-chloronicotinaldehyde with a chiral amine precursor followed by HCl salt formation can yield the enantiomerically pure compound. Enantiomeric purity is verified via chiral HPLC or polarimetry. X-ray crystallography (using SHELX for refinement ) can confirm absolute configuration.

Q. How can the compound’s structural and chemical properties be characterized?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths/angles and hydrogen bonding . ORTEP-III can visualize thermal ellipsoids and molecular geometry .

- Spectroscopy : ¹H/¹³C NMR (D₂O or DMSO-d₆) identifies proton environments; ESI-MS confirms molecular weight (expected [M+H]⁺: m/z 223.68 for C₇H₁₁Cl₃N₂O ).

- Elemental analysis : Confirm stoichiometry (e.g., Cl⁻ content via ion chromatography).

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Solubility is highest in polar solvents (water, methanol, DMSO). Stability studies (TGA/DSC) show decomposition >200°C. For aqueous solutions, pH 4–6 minimizes hydrolysis; store at −20°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How does the chiral center at C2 influence biological activity, and what strategies optimize stereoselective interactions?

- Methodological Answer : The (2R)-configuration likely affects binding to chiral targets (e.g., enzymes or receptors). Molecular docking (AutoDock Vina) and MD simulations can predict enantiomer-specific interactions. Synthetic analogs with modified pyridine substituents (e.g., 6-fluoro or 6-bromo) may enhance selectivity .

Q. What analytical approaches resolve contradictions in reported crystallographic data for similar dihydrochloride salts?

- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding may arise from polymorphic forms. Use synchrotron XRD to collect high-resolution data and validate via Rietveld refinement (SHELXL ). Compare with databases (CCDC) to identify known polymorphs .

Q. How can the compound’s reactivity be leveraged to design novel derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Nucleophilic substitution : Replace 6-Cl with other halides or alkoxy groups via Pd-catalyzed cross-coupling .

- Amino group functionalization : Acylation or sulfonation to modulate lipophilicity.

- Biological evaluation : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.